molecular formula C16H16N6O4S B3006489 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 2034228-36-7

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No. B3006489
CAS RN: 2034228-36-7
M. Wt: 388.4
InChI Key: VWHLQMUYSKBIIL-UHFFFAOYSA-N
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Description

The compound is a sulfonamide-based hybrid molecule, which is part of a broader class of pharmacologically active agents. Sulfonamides are known for their wide range of biological activities, including antibacterial, anti-carbonic anhydrase, and antitumor effects, among others. The general structure of sulfonamides is R-SO2NHR', where the R and R' groups can be varied to include different organic compounds, leading to a diverse array of hybrid molecules with potential therapeutic applications .

Synthesis Analysis

While the specific synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is not detailed in the provided papers, the synthesis of sulfonamide hybrids typically involves the combination of a sulfonamide group with various organic scaffolds. The nature of the R and R' moieties can significantly influence the properties and biological activity of the resulting compound. The synthesis of such hybrids is an area of active research, with recent advances focusing on the development of two-component hybrids that incorporate structures like quinoline and pyrazole .

Molecular Structure Analysis

The molecular structure of sulfonamide hybrids plays a crucial role in their interaction with biological targets. For instance, the presence of a tetrahydroquinoline moiety, as seen in the compound of interest, is significant because it can interact with various enzymes and receptors. The sulfonamide group itself is known to form hydrogen bonds with active sites of enzymes, as demonstrated by molecular modeling studies of similar compounds, which can enhance inhibitory potency .

Chemical Reactions Analysis

Sulfonamide hybrids can participate in a variety of chemical reactions, depending on their functional groups. The sulfonamide nitrogen can form hydrogen bonds, as seen in the interaction with phenylethanolamine N-methyltransferase (PNMT), where it was initially hypothesized that the sulfonamide -NH- could bond with Lys57. However, it was later found that the sulfonamide oxygens are the ones forming favorable interactions with the enzyme . This understanding of chemical interactions is crucial for the design of more potent inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide hybrids are influenced by their molecular structure. For example, the lipophilicity of the compound can affect its ability to cross biological barriers like the blood-brain barrier. In the case of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, replacing the sulfonamide -NH- with a methylene group increased lipophilicity but resulted in a decrease in potency when inhibiting PNMT . Such modifications can be critical when designing drugs with specific pharmacokinetic properties.

Scientific Research Applications

Biological Active Sulfonamide-based Hybrid Compounds

Sulfonamides, such as the mentioned compound, are a crucial class of drugs with diverse pharmacological properties, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Research indicates that sulfonamide hybrids, combining sulfonamides with other pharmacologically active scaffolds like coumarin, pyrazole, and quinoline, demonstrate considerable potential in drug development. These hybrids are designed to enhance biological activity by incorporating multiple pharmacophores into a single molecule, thus offering a broad spectrum of therapeutic effects (Ghomashi et al., 2022).

Antimicrobial and Antimalarial Activities

Sulfonamide derivatives, including structures related to the queried compound, have been synthesized and evaluated for their in vitro antimicrobial and antimalarial activities. These compounds show promising results against pathogenic microbes and Plasmodium falciparum, the parasite responsible for malaria. Such research underlines the potential of sulfonamide derivatives in treating infectious diseases by targeting multiple pathogens (Unnissa et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through extensive biological testing and is often specific to the particular compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s hard to provide a detailed safety analysis .

Future Directions

The future directions for research on a compound like this could include further studies to determine its physical and chemical properties, synthesis methods, potential uses, and safety profile .

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S/c1-22-9-11(7-17-22)16-20-15(26-21-16)8-18-27(24,25)12-3-4-13-10(6-12)2-5-14(23)19-13/h3-4,6-7,9,18H,2,5,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHLQMUYSKBIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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